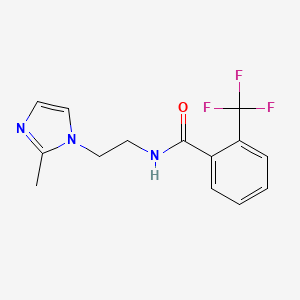

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNZBURICNPTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Imidazole Intermediate: The starting material, 2-methylimidazole, is alkylated with an appropriate alkyl halide (e.g., 2-bromoethylamine) under basic conditions to form the intermediate N-(2-aminoethyl)-2-methylimidazole.

Coupling with Benzoyl Chloride: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The benzamide group can be reduced to the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Properties :

Studies have indicated that derivatives of imidazole compounds, including those similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, possess significant antibacterial and antifungal activities. For instance, certain imidazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species . The structural features of imidazoles contribute to their interaction with microbial enzymes, making them effective antimicrobial agents.

Anticancer Potential :

Recent research has highlighted the anticancer properties of imidazole-based compounds. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar effects . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy against cancer cells.

Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of imidazole derivatives:

- Antibacterial Activity : A study found that certain imidazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations comparable to standard antibiotics .

- Anticancer Efficacy : Research on related compounds showed significant cytotoxicity against various cancer cell lines, indicating potential for development into anticancer therapeutics .

These findings underscore the need for further investigation into this compound's mechanisms of action and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like W1 .

- Heterocyclic Moieties : The 2-methylimidazole in the target compound offers a rigid, planar structure for π-π stacking, contrasting with the flexible N,O-bidentate group in , which prioritizes metal coordination .

- Linker Flexibility: The ethyl spacer in the target compound balances conformational freedom and steric bulk, whereas phenoxymethyl linkers () may improve solubility but reduce membrane permeability .

Physicochemical Properties

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is , and its structural representation can be summarized as follows:

- Imidazole moiety : Contributes to biological activity through interactions with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in signaling pathways that regulate cell growth and proliferation, making them key targets in cancer therapy.

Inhibition of Kinase Activity

Research has indicated that compounds with similar structures exhibit potent inhibitory effects on various kinases. For instance, studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is implicated in several cancers .

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results showed that compounds with imidazole substitutions exhibited significant anti-proliferative effects, with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Another investigation into related compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting that the imidazole ring plays a crucial role in enhancing cytotoxicity .

- Structure-Activity Relationship (SAR) :

Biological Activity Data Table

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | RET Kinase | < 10 | Tyrosine Kinase Inhibition |

| Related Benzamide Derivative | CDK4/CYCLIN D1 | 5 | Multikinase Inhibition |

| Doxorubicin | Various | 0.5 | DNA Intercalation |

Q & A

Q. How to assess synergistic effects with antifungal/anticancer agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.